molecular formula C21H21N3O7 B12776908 1-(5-O-Acetyl-3-phthalimido-2,3,6-trideoxy-beta-L-ribo-hexofuranosyl)thymine CAS No. 136035-10-4

1-(5-O-Acetyl-3-phthalimido-2,3,6-trideoxy-beta-L-ribo-hexofuranosyl)thymine

Cat. No.: B12776908
CAS No.: 136035-10-4
M. Wt: 427.4 g/mol
InChI Key: GJKVGHBACKLCOR-FKSAFCJBSA-N
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Description

1-(5-O-Acetyl-3-phthalimido-2,3,6-trideoxy-beta-L-ribo-hexofuranosyl)thymine is a complex organic compound that belongs to the class of nucleoside analogs. These compounds are structurally similar to naturally occurring nucleosides and are often used in medicinal chemistry for their potential therapeutic properties. The compound features a thymine base attached to a modified sugar moiety, which includes an acetyl group and a phthalimido group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-O-Acetyl-3-phthalimido-2,3,6-trideoxy-beta-L-ribo-hexofuranosyl)thymine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthetic routes described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1-(5-O-Acetyl-3-phthalimido-2,3,6-trideoxy-beta-L-ribo-hexofuranosyl)thymine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The acetyl and phthalimido groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(5-O-Acetyl-3-phthalimido-2,3,6-trideoxy-beta-L-ribo-hexofuranosyl)thymine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as DNA and proteins.

    Medicine: As a nucleoside analog, it has potential therapeutic applications, particularly in antiviral and anticancer research.

    Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(5-O-Acetyl-3-phthalimido-2,3,6-trideoxy-beta-L-ribo-hexofuranosyl)thymine involves its incorporation into biological systems where it can interact with molecular targets such as enzymes and nucleic acids. The acetyl and phthalimido groups may enhance its binding affinity and specificity for these targets, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-O-Acetyl-3-phthalimido-2,3,6-trideoxy-beta-L-ribo-hexofuranosyl)thymine is unique due to its specific structural features, including the combination of a thymine base with a modified sugar moiety containing both acetyl and phthalimido groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

136035-10-4

Molecular Formula

C21H21N3O7

Molecular Weight

427.4 g/mol

IUPAC Name

[(1S)-1-[(2R,3R,5S)-3-(1,3-dioxoisoindol-2-yl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]ethyl] acetate

InChI

InChI=1S/C21H21N3O7/c1-10-9-23(21(29)22-18(10)26)16-8-15(17(31-16)11(2)30-12(3)25)24-19(27)13-6-4-5-7-14(13)20(24)28/h4-7,9,11,15-17H,8H2,1-3H3,(H,22,26,29)/t11-,15+,16-,17-/m0/s1

InChI Key

GJKVGHBACKLCOR-FKSAFCJBSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@@H]2C[C@H]([C@@H](O2)[C@H](C)OC(=O)C)N3C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)C(C)OC(=O)C)N3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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